N-[2-(2-fluorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine
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Overview
Description
N-[2-(2-fluorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to the tetrazole ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the reaction of an azide with a nitrile. For example, 2-(2-fluorophenyl)ethyl azide can react with phenylacetonitrile under suitable conditions to form the tetrazole ring.
Substitution Reactions: The introduction of the fluorophenyl and phenyl groups can be achieved through substitution reactions. For instance, the reaction of 2-(2-fluorophenyl)ethylamine with phenyl isocyanate can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine has several scientific research applications:
Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development, particularly in the treatment of diseases involving specific molecular targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-fluorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine
- N-[2-(4-fluorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine
- N-[2-(2-chlorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine
Uniqueness
N-[2-(2-fluorophenyl)ethyl]-1-phenyl-1H-1,2,3,4-tetrazol-5-amine is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
842967-18-4 |
---|---|
Molecular Formula |
C15H14FN5 |
Molecular Weight |
283.3 |
Purity |
95 |
Origin of Product |
United States |
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